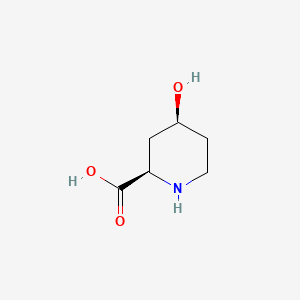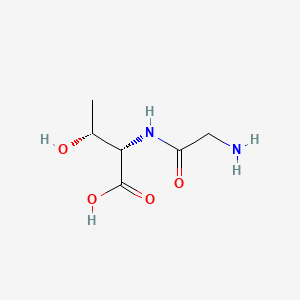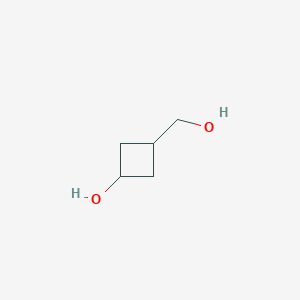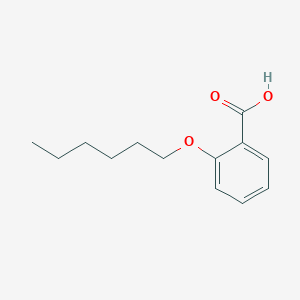
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Übersicht
Beschreibung
“(2R,4S)-4-hydroxypiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C6H12N2O2 . It is a derivative of piperidine, a heterocyclic organic compound. Piperidines are commonly found in many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The molecular structure of “(2R,4S)-4-hydroxypiperidine-2-carboxylic acid” is based on its molecular formula C6H12N2O2 . The compound has two defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,4S)-4-hydroxypiperidine-2-carboxylic acid” include a molecular formula of C6H12N2O2, an average mass of 144.172 Da, and a monoisotopic mass of 144.089874 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 291.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Piperidine Derivatives
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid and its derivatives play a significant role in the synthesis of chiral piperidine derivatives. For instance, Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, highlighting its potential in creating diverse chiral compounds (Wilken et al., 1997).
Antimetastatic Activity
In the realm of medicinal chemistry, compounds derived from (2R,4S)-4-hydroxypiperidine-2-carboxylic acid have shown promise in cancer research. Nishimura et al. (1997) synthesized L-iduronic acid-type 1-N-iminosugars from this compound, which exhibited antimetastatic activity, particularly in inhibiting the invasion of B16 BL6 cells (Nishimura et al., 1997).
Gamma-Aminobutyric Acid (GABA) Agonists
Jacobsen et al. (1982) explored the synthesis of hydroxy- and amino-substituted piperidinecarboxylic acids related to (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. These compounds have potential as GABA agonists and inhibitors, which are crucial in neurotransmission and have implications in treating neurological disorders (Jacobsen et al., 1982).
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) utilized (2R,4S)-4-hydroxypiperidine-2-carboxylic acid in the innovative synthesis of pipecolic acid derivatives. This synthesis approach showed the potential of using the vinylfluoro group as an acetonyl cation equivalent, expanding the range of synthetic methodologies available to chemists (Purkayastha et al., 2010).
Material Science and Biochemistry Applications
Toniolo et al. (1998) discussed the use of a derivative of 4-hydroxypiperidine-2-carboxylic acid, specifically TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid). This compound has been identified as an effective β-turn and helix inducer in peptides and is a robust electron spin resonance probe, showing its versatility in material science and biochemistry (Toniolo et al., 1998).
Synthesis of Oligosaccharide Analogues
Byrgesen et al. (1997) demonstrated the use of piperidine carboxylic acids and 4-hydroxypiperidine-3-carboxylic acid in the combinatorial synthesis of simplified oligosaccharide analogues. This approach, utilizing solid-phase synthesis, highlights its significance in creating diverse molecular libraries for biochemical applications (Byrgesen et al., 1997).
Biotechnological Production of Organic Acids
Aurich et al. (2012) discussed the biotechnological production of oxo- and hydroxycarboxylic acids, including compounds related to (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. These acids are used as building blocks in organic synthesis, demonstrating their importance in creating sustainable and "green" chemical processes (Aurich et al., 2012).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as levoketoconazole, target adrenocortical and pituitary adenoma cells .
Mode of Action
Levoketoconazole, a related compound, inhibits cortisol production in adrenocortical cells
Biochemical Pathways
Related compounds like trans-4-hydroxy-l-proline are known to be catabolized via trans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals . These pathways involve the mitochondria, cytosol, and peroxisome .
Pharmacokinetics
A related compound, levoketoconazole, has been shown to reach higher plasma concentrations with reduced clearance compared to its enantiomer, potentially indicating reduced hepatic metabolism .
Result of Action
Related compounds like levoketoconazole have been shown to inhibit cortisol production in adrenocortical cells . This could potentially lead to a decrease in symptoms associated with conditions like Cushing’s syndrome.
Eigenschaften
IUPAC Name |
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)





